N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline
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Overview
Description
N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline is an organofluorine compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to an aniline core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method is the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar structure but lacks the diethyl groups.
2,3,5,6-Tetrafluoroaniline: Lacks both the trifluoromethyl group and diethyl groups.
4-Aminoheptafluorotoluene: Similar fluorine content but different substitution pattern.
Uniqueness
N,N-Diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline is unique due to the combination of diethyl groups, multiple fluorine atoms, and a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
186753-43-5 |
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Molecular Formula |
C11H10F7N |
Molecular Weight |
289.19 g/mol |
IUPAC Name |
N,N-diethyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F7N/c1-3-19(4-2)10-8(14)6(12)5(11(16,17)18)7(13)9(10)15/h3-4H2,1-2H3 |
InChI Key |
FPZDMNBMRDTWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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